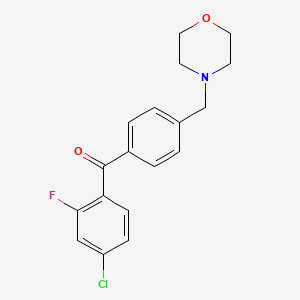

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone

Description

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone is a substituted benzophenone derivative featuring a morpholine ring at the 4'-position of the benzophenone scaffold, with chlorine and fluorine substituents at the 4- and 2-positions of the adjacent phenyl ring, respectively. This compound is part of a broader class of benzophenones modified with heterocyclic amines, which are of significant interest in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Potential applications include its use as a pharmaceutical intermediate, particularly in kinase inhibitor development, given the morpholine group’s ability to modulate solubility and binding interactions. However, explicit pharmacological data for this compound are absent in the provided sources.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXYGRDYAQKLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642652 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-53-1 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzoyl chloride and 4-morpholinomethylphenylboronic acid.

Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where the boronic acid reacts with the benzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The crude product is purified using column chromatography to obtain the desired 4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The morpholinomethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different substituents replacing the chloro or fluoro groups.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules due to its unique functional groups that allow for multiple chemical transformations.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications, particularly in drug development. Its unique structure may contribute to biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various microbial strains.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its use in developing anticancer agents.

Material Science

In material science, this compound is investigated for its properties in producing advanced materials. Its chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery .

- Material Science Application : Research conducted at a leading university explored the incorporation of this compound into polymer matrices, resulting in enhanced thermal stability and mechanical properties, indicating its utility in industrial applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding, while the morpholinomethyl group can interact with hydrophilic regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Bromine analogs (e.g., 4-bromo derivatives) exhibit higher molecular weights and altered reactivity profiles .

- Heterocyclic Amine Variations :

- Morpholine (O) : Provides moderate hydrogen-bonding capacity, balancing solubility and lipophilicity.

- Thiomorpholine (S) : Increases lipophilicity due to sulfur’s lower electronegativity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Piperazine (N) : The basic nitrogen in piperazine improves solubility in acidic environments, making it suitable for protonated drug formulations .

Positional Isomerism

- 4'- vs.

Research Findings and Theoretical Insights

- Electronic and Vibrational Properties: Substituted benzophenones exhibit altered electronic profiles due to halogen and heterocyclic substituents. For example, fluorine’s strong electron-withdrawing effect reduces the energy gap between HOMO and LUMO orbitals, enhancing chemical reactivity .

- Nonlinear Optical (NLO) Properties: Computational studies suggest that substituents like morpholine and thiomorpholine could influence hyperpolarizability, making these compounds candidates for materials science applications .

Biological Activity

4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone (CAS No. 898770-47-3) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C18H17ClFNO2

- Molecular Weight: 333.78 g/mol

- Structure: The compound features a benzophenone backbone with a morpholinomethyl group and halogen substitutions, which influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies.

Antimicrobial Properties

The compound has been investigated for its effectiveness against various microbial strains. In vitro studies have shown that it possesses notable antimicrobial activity, which is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: MCF-7 Cell Line

In a study evaluating the effects on the MCF-7 breast cancer cell line:

- IC50 Value: The half-maximal inhibitory concentration (IC50) was determined to be approximately 8.47 ± 0.18 µM after 72 hours of treatment.

- Cell Viability: At concentrations of 5, 10, and 20 µM, the percent viable cells were significantly reduced over time:

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

These findings indicate that the compound effectively inhibits cell growth in a dose-dependent manner .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction: The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways crucial for cell survival and proliferation.

- Induction of Apoptosis: Research suggests that treatment with this compound can induce apoptosis in cancer cells, characterized by increased expression of cleaved caspase-3 and other markers associated with programmed cell death .

- Cell Cycle Arrest: In studies involving flow cytometry analysis, it was observed that the compound causes cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.